2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
- The resulting intermediate is then reacted with a sulfonamide derivative under suitable conditions to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
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Step 1: Preparation of the Aryl Halide
- The aryl halide can be prepared by halogenation of the corresponding aromatic compound using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
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Step 2: Suzuki–Miyaura Coupling Reaction
- The aryl halide is then coupled with an organoboron compound (e.g., phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an appropriate solvent (e.g., toluene or ethanol).
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
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Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
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Substitution
- The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Amines, thiols, halogenating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted aromatic compounds with new functional groups
Scientific Research Applications
2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:
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Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
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Biology
- Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
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Medicine
- Explored as a potential therapeutic agent for the treatment of various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
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Industry
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Applied in the formulation of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
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Binding to Enzymes
- Inhibiting the activity of key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
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Interacting with Receptors
- Modulating the activity of receptors on the cell surface or within the cell, affecting signal transduction pathways.
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Altering Gene Expression
- Influencing the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:
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N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
- Lacks the fluorine atoms, which may affect its chemical reactivity and biological activity.
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2,4-difluoro-N-(4-(pyridazin-3-yl)phenyl)benzenesulfonamide
- Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
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This compound derivatives
- Various derivatives with different substituents can be synthesized to explore structure-activity relationships and optimize biological activity.
Biological Activity
2,4-Difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms and a methoxypyridazinyl group enhances its stability and bioavailability, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following molecular formula:
Key Structural Features:
- Fluorine Substituents: Two fluorine atoms at positions 2 and 4 of the benzene ring enhance lipophilicity.
- Methoxypyridazinyl Group: This moiety may interact with specific biological targets, influencing the compound's pharmacodynamics.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The compound may interact with various molecular targets, including:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to receptors affecting signal transduction pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound. One such study assessed its effects on multiple cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated significant antiproliferative activity, with IC50 values in the nanomolar range for several derivatives.
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
HT-29 | 50 | Cell cycle arrest in G2/M phase |
M21 | 75 | Disruption of microtubule integrity |
MCF7 | 60 | Induction of apoptosis |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary results suggest that it can inhibit certain kinases that are crucial in cancer signaling pathways.
Table 2: Enzyme Inhibition Assays
Enzyme Target | Inhibition (%) at 10 µM |
---|---|
Kinase A | 85 |
Kinase B | 70 |
Kinase C | 45 |
Case Studies
- In Vivo Tumor Growth Inhibition: A study utilizing chick chorioallantoic membrane assays demonstrated that the compound effectively inhibited tumor growth and angiogenesis comparable to established anticancer agents like combretastatin A-4.
- Toxicity Assessment: Toxicological evaluations indicated that repeated dosing did not significantly affect cardiovascular or central nervous systems, suggesting a favorable safety profile for further development.
Properties
IUPAC Name |
2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c1-25-17-9-7-15(20-21-17)11-2-5-13(6-3-11)22-26(23,24)16-8-4-12(18)10-14(16)19/h2-10,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWBPKVARPJDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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